Methyl 6-formyl-2-pyridinecarboxylate

説明

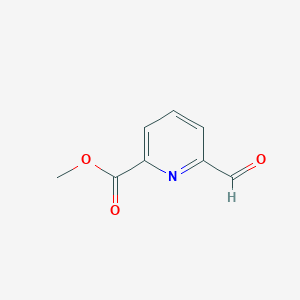

Structure

3D Structure

特性

IUPAC Name |

methyl 6-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERBENZCBVYKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503121 | |

| Record name | Methyl 6-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69950-65-8 | |

| Record name | Methyl 6-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-formylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-formyl-2-pyridinecarboxylate (CAS 69950-65-8) is a bifunctional heterocyclic compound that has emerged as a valuable scaffold in organic synthesis and medicinal chemistry. Its unique structure, featuring both an electrophilic aldehyde and a methyl ester on a pyridine ring, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Identification

Methyl 6-formyl-2-pyridinecarboxylate is a solid at room temperature, soluble in common organic solvents.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69950-65-8 | [2] |

| Molecular Formula | C₈H₇NO₃ | [3] |

| Molecular Weight | 165.15 g/mol | [3][4] |

| Melting Point | 101-104 °C | [5] |

| Boiling Point | 296.6 °C at 760 mmHg | [6] |

| SMILES | COC(=O)C1=NC(C=O)=CC=C1 | |

| InChI | InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3 | [7] |

| Storage | Store in freezer, under -20°C, inert atmosphere | [6] |

Synthesis and Manufacturing

The most commonly cited method for the preparation of Methyl 6-formyl-2-pyridinecarboxylate involves the oxidation of its corresponding alcohol precursor, methyl 6-(hydroxymethyl)-2-pyridinecarboxylate.

Oxidation with Manganese Dioxide

A widely used and effective method employs activated manganese dioxide (MnO₂) as the oxidizing agent.[8] This method is advantageous due to its mild reaction conditions and high yields.

Experimental Protocol:

-

Dissolve methyl 6-(hydroxymethyl)-2-pyridinecarboxylate (1 equivalent) in a suitable organic solvent, such as dichloromethane.[8]

-

Add activated manganese dioxide (approximately 10 equivalents) to the solution.[8]

-

Stir the reaction mixture vigorously at room temperature for an extended period (e.g., 4 days), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.[8]

-

Concentrate the filtrate under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography to afford Methyl 6-formyl-2-pyridinecarboxylate as a white solid.[8] A typical reported yield for this process is around 87%.[8]

Caption: Oxidation of methyl 6-(hydroxymethyl)-2-pyridinecarboxylate.

Alternative Oxidation Methods

While the manganese dioxide method is prevalent, other modern oxidation reagents could be employed for this transformation, offering potential advantages such as shorter reaction times or easier workups. These include:

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[9][10][11][12][13] It is known for its mild conditions and high yields in converting primary alcohols to aldehydes.[11]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes under neutral conditions.[8][14][15][16][17] Its high chemoselectivity makes it suitable for substrates with sensitive functional groups.[14]

The choice of oxidant would depend on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in more complex substrates.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Methyl 6-formyl-2-pyridinecarboxylate stems from the differential reactivity of its two functional groups. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the ester group can undergo hydrolysis, amidation, or reduction.

Reactions of the Aldehyde Group

The formyl group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Knoevenagel Condensation: The aldehyde can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems.[10][12] This reaction is fundamental for extending the carbon chain and introducing new functionalities.[18][19]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a powerful method for the synthesis of alkenes with control over the double bond geometry. This allows for the introduction of various substituted vinyl groups at the 6-position of the pyridine ring.

-

Schiff Base Formation: The aldehyde condenses with primary amines to form imines (Schiff bases). This reaction is particularly relevant in the field of bioconjugation, where the molecule can be linked to biomolecules containing free amino groups, such as proteins and peptides.[7]

Reactions of the Ester Group

The methyl ester group can be transformed into other functional groups, further expanding the synthetic utility of this scaffold.

-

Hydrolysis: Under basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-formyl-2-pyridinecarboxylic acid. This carboxylic acid is a key intermediate in the synthesis of various derivatives, including amides and other esters.[9]

-

Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of specific catalysts.[14][16] Alternatively, the corresponding carboxylic acid can be coupled with amines using standard peptide coupling reagents.[18]

Caption: Key reaction pathways for Methyl 6-formyl-2-pyridinecarboxylate.

Applications in Drug Discovery and Materials Science

The unique structural features of Methyl 6-formyl-2-pyridinecarboxylate make it a valuable building block in several areas of scientific research.

Synthesis of Telomerase Inhibitors

A significant application of the 6-formyl-2-pyridinecarboxylate scaffold is in the development of telomerase inhibitors.[1][20][21] Telomerase is an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length, thereby enabling unlimited cell proliferation. A study by Jew et al. described the synthesis of a series of 6-formyl-2-pyridinecarboxylate derivatives where the corresponding carboxylic acid was coupled with various phenols, thiophenols, and anilines.[20][21] Among the synthesized compounds, the 3,4-dichlorothiophenol ester derivative demonstrated potent in vitro telomerase inhibitory activity and significant in vivo tumor suppression.[20][21] This highlights the potential of this scaffold in the design of novel anti-cancer agents. The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the 2-position carboxylate is critical for the inhibitory activity.[4]

Bioconjugation and Labeling

The reactivity of the aldehyde group towards primary amines makes Methyl 6-formyl-2-pyridinecarboxylate and its derivatives useful for bioconjugation.[7] Through Schiff base formation, this molecule can be covalently attached to proteins, peptides, or other biomolecules, enabling their labeling with reporter groups or the construction of targeted drug delivery systems.[1]

Coordination Chemistry and Luminescent Materials

Pyridine carboxylates are well-known ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and formyl groups can coordinate with metal ions to form stable complexes. These complexes can exhibit interesting photophysical properties, such as luminescence.[6][20] Derivatives of pyridine dicarboxylic acids have been used to synthesize lanthanide complexes that show characteristic luminescence, suggesting potential applications in organic light-emitting devices (OLEDs) and as fluorescent probes in medical diagnostics.[22]

Analytical Characterization

While specific, publicly available experimental spectra for Methyl 6-formyl-2-pyridinecarboxylate are not readily found in the searched literature, its structure can be confirmed by standard analytical techniques. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[4][5][6][23] Based on its structure, the following characteristic spectral features would be expected:

-

¹H NMR: Resonances for the three aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically downfield, ~10 ppm), a singlet for the methyl ester protons (~4 ppm), and a singlet for the methyl protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the aldehyde carbonyl carbon (typically ~190-200 ppm), the ester carbonyl carbon (~160-170 ppm), and the methyl ester carbon (~50-60 ppm).

-

FT-IR: Characteristic stretching vibrations for the aldehyde C=O (around 1700 cm⁻¹), the ester C=O (around 1720 cm⁻¹), C-H bonds of the aromatic ring and the aldehyde, and C-O bonds of the ester.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight (165.15). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).[24][25]

Safety and Handling

Methyl 6-formyl-2-pyridinecarboxylate is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place and keep the container tightly closed.

Conclusion

Methyl 6-formyl-2-pyridinecarboxylate is a highly versatile and valuable building block for organic synthesis and drug discovery. Its bifunctional nature allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. Its demonstrated utility in the synthesis of potent telomerase inhibitors underscores its importance in medicinal chemistry. As research continues to uncover new synthetic methodologies and applications, the significance of this compound as a key intermediate in the development of novel therapeutics and functional materials is expected to grow.

References

-

The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2022). JACS Au. Retrieved January 5, 2026, from [Link]

-

Jew, S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-12. Retrieved January 5, 2026, from [Link]

-

Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 5, 2026, from [Link]

-

Dess-Martin periodinane. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Diethylamine Dess–Martin periodinane: an efficient catalyst–oxidant combination in a sequential, one-pot synthesis of difficult to access 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. (2017). RSC Advances. Retrieved January 5, 2026, from [Link]

-

Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

-

Dess Martin Periodate. (n.d.). Reagent Guides. Retrieved January 5, 2026, from [Link]

-

Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. (2020). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (2003). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Design, synthesis and SARs of novel telomerase inhibitors based on BIBR1532. (2020). Bioorganic Chemistry. Retrieved January 5, 2026, from [Link]

-

Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

-

Swern oxidation. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]

-

Screening of various active methylene compounds for selection of best... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules. Retrieved January 5, 2026, from [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). Retrieved January 5, 2026, from [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. Retrieved January 5, 2026, from [Link]

-

Correction: Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. (2020). PubMed. Retrieved January 5, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 69950-65-8 | 4H23-1-3N | MDL MFCD07367925 | Methyl 6-formylpyridine-2-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 4. 69950-65-8 | Methyl 6-formyl-2-pyridinecarboxylate - Moldb [moldb.com]

- 5. 69950-65-8 Cas No. | Methyl 6-formylpyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dess–Martin Periodinane [merckmillipore.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 15. Dess Martin Periodate - Wordpress [reagents.acsgcipr.org]

- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 17. Diethylamine Dess–Martin periodinane: an efficient catalyst–oxidant combination in a sequential, one-pot synthesis of difficult to access 2-amino-3,5- ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07738F [pubs.rsc.org]

- 18. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 69950-65-8|Methyl 6-formyl-2-pyridinecarboxylate|BLD Pharm [bldpharm.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of Methyl 6-formyl-2-pyridinecarboxylate

Introduction

Methyl 6-formyl-2-pyridinecarboxylate is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an aldehyde and a methyl ester, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.[1][2] As a critical building block, a comprehensive understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

This guide provides an in-depth analysis of the core physical and chemical characteristics of Methyl 6-formyl-2-pyridinecarboxylate. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind its properties and the methodologies used for their validation.

Chemical Identity and Molecular Structure

The unique reactivity and physical behavior of Methyl 6-formyl-2-pyridinecarboxylate are direct consequences of its molecular structure. The presence of an electron-withdrawing formyl group and a methyl carboxylate group on the pyridine scaffold dictates its polarity, solubility, and spectroscopic signature.

Below is a summary of its key chemical identifiers.[1][2][3]

| Identifier | Value |

| CAS Number | 69950-65-8 |

| IUPAC Name | methyl 6-formyl-2-pyridinecarboxylate |

| Synonyms | Methyl 6-formylpicolinate, 2-Formyl-6-(methoxycarbonyl)pyridine |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol [4] |

| SMILES | COC(=O)C1=NC(C=O)=CC=C1[3] |

| InChI Key | CERBENZCBVYKEF-UHFFFAOYSA-N[5] |

To visualize the arrangement of these functional groups, the following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of Methyl 6-formyl-2-pyridinecarboxylate.

Physicochemical Properties

The macroscopic physical properties of a compound, such as its melting and boiling points, are dictated by the intermolecular forces between its molecules. For Methyl 6-formyl-2-pyridinecarboxylate, these interactions are primarily dipole-dipole forces arising from the polar carbonyl groups and the nitrogen atom in the pyridine ring.

| Property | Value | Source(s) |

| Appearance | White to light-yellow solid/powder | [5] |

| Melting Point | 94-98 °C 101-104 °C | [5] [2] |

| Boiling Point | 296.6 °C (at 760 mmHg) | [4] |

| Solubility | Soluble in organic solvents | [1] |

Expertise & Experience: Interpreting Property Data

The observed discrepancy in the reported melting point ranges (94-98 °C vs. 101-104 °C) is not uncommon in technical literature. This variation can be attributed to several factors:

-

Purity: The presence of even minor impurities disrupts the crystalline lattice of a solid, typically leading to a depression and broadening of the melting point range. A sample melting at 101-104 °C is likely of higher purity than one melting at 94-98 °C.

-

Methodology: The rate of heating during melting point determination significantly impacts the observed range. A faster heating rate can lead to a higher, less accurate reading.

-

Polymorphism: While less common, the compound could potentially exist in different crystalline forms (polymorphs), each with a distinct melting point.

The compound's relatively high boiling point is consistent with its molecular weight and polarity. Significant thermal energy is required to overcome the intermolecular dipole-dipole attractions and transition the substance into the gaseous phase. Its solubility in organic solvents is expected due to the overall organic character of the molecule, allowing it to interact favorably with nonpolar or moderately polar solvent molecules.[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and assessing the purity of Methyl 6-formyl-2-pyridinecarboxylate. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on its molecular structure.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) would appear significantly downfield (δ ≈ 9.5-10.5 ppm). The three aromatic protons on the pyridine ring would appear in the aromatic region (δ ≈ 7.5-8.5 ppm), with splitting patterns determined by their coupling to each other. The methyl ester protons (-OCH₃) would appear as a sharp singlet upfield (δ ≈ 3.9-4.1 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals for the eight carbon atoms. The carbonyl carbons of the aldehyde and ester would be the most downfield (δ ≈ 160-190 ppm). The six carbons of the pyridine ring would appear in the aromatic region (δ ≈ 120-155 ppm), and the methyl carbon would be the most upfield signal (δ ≈ 50-55 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include a strong C=O stretching vibration for the aldehyde carbonyl (around 1700-1720 cm⁻¹) and another for the ester carbonyl (around 1720-1740 cm⁻¹). C-H stretching from the aromatic ring and aldehyde group would appear around 2800-3100 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (165.15). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).

Experimental Protocol: Melting Point Determination

Trustworthiness: A Self-Validating System

The determination of a sharp melting point range is a trusted, foundational technique for assessing the purity of a crystalline organic compound.[6] A broad melting range indicates the presence of impurities. The following protocol describes a robust method using a capillary melting point apparatus (e.g., Mel-Temp).

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Causality: The sample must be completely dry and finely powdered.[6] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat distribution and efficient packing within the capillary tube.

-

Action: Place a small amount of Methyl 6-formyl-2-pyridinecarboxylate on a watch glass. If it is not a fine powder, gently crush it using a spatula.

-

-

Capillary Tube Loading:

-

Causality: A small, densely packed sample (2-3 mm high) is crucial for accurate measurement. Too much sample will result in a large temperature gradient across the sample, leading to a broad melting range.

-

Action: Invert a capillary tube and press the open end into the powdered sample. Tap the closed end of the tube gently on a hard surface to pack the sample into the bottom.

-

-

Apparatus Setup and Measurement:

-

Causality: A slow heating rate (1-2 °C per minute) near the melting point is the most critical parameter for an accurate reading. If heating is too fast, the temperature of the heating block will rise faster than the temperature of the sample, and the thermometer reading will not reflect the true melting temperature.

-

Action: Place the loaded capillary tube into the heating block of the apparatus.[7] Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (e.g., to ~80 °C).

-

Action: Once this temperature is reached, adjust the heating control to slow the rate of temperature increase to 1-2 °C per minute.

-

Action: Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Causality: The melting range provides more information than a single point. The start of melting indicates the temperature at which the first liquid appears, while the end of melting is when the last solid crystal disappears. A pure compound has a sharp range (typically 0.5-2 °C).

-

Action: Record the temperature (T₁) when the first drop of liquid is visible.

-

Action: Continue observing and record the temperature (T₂) when the entire sample has completely melted into a clear liquid.

-

Action: Report the result as the melting range, T₁ - T₂.

-

Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage of Methyl 6-formyl-2-pyridinecarboxylate are essential for maintaining its integrity and ensuring user safety.

-

Safety and Hazard Information: The compound is classified under GHS (Globally Harmonized System) with the following primary hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Therefore, standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn when handling this compound. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

-

-

Storage Conditions:

-

Recommended Storage: Inert atmosphere, store in a freezer, under -20°C.[5]

-

Expert Rationale: Aldehydes are susceptible to oxidation, where atmospheric oxygen can convert the formyl group into a carboxylic acid. Storing the compound at low temperatures (-20°C) significantly reduces the rate of this and other potential degradation reactions. An inert atmosphere (e.g., nitrogen or argon) further protects the compound by displacing oxygen, ensuring its long-term purity and stability.

-

Conclusion

Methyl 6-formyl-2-pyridinecarboxylate is a white to light-yellow crystalline solid with a defined melting point range and a high boiling point, reflective of its polar molecular structure. Its identity and purity are best confirmed through a combination of spectroscopic methods (NMR, IR, MS) and physical property measurements, such as melting point determination. Understanding these fundamental properties, the reasoning behind them, and the proper protocols for their verification and for safe handling are critical for any researcher utilizing this versatile building block in their synthetic endeavors.

References

-

Pennsylvania State University. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

Sources

- 1. CAS 69950-65-8: methyl 6-formylpyridine-2-carboxylate [cymitquimica.com]

- 2. CAS 69950-65-8 | 4H23-1-3N | MDL MFCD07367925 | Methyl 6-formylpyridine-2-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 3. 1stsci.com [1stsci.com]

- 4. 69950-65-8 | Methyl 6-formyl-2-pyridinecarboxylate - Moldb [moldb.com]

- 5. 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 69950-65-8 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

A Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate: Synthesis, Characterization, and Applications

Abstract

Methyl 6-formyl-2-pyridinecarboxylate (CAS No. 69950-65-8) is a bifunctional heterocyclic compound of significant interest to the chemical research and drug development sectors. Possessing both an aldehyde and a methyl ester group on a pyridine scaffold, it serves as a versatile and highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, a validated, high-yield synthesis protocol, comprehensive characterization data, and a discussion of its reactivity and applications, particularly in the development of novel therapeutic agents.

Core Molecular Profile

Methyl 6-formyl-2-pyridinecarboxylate is an organic compound featuring a pyridine ring substituted at the 2- and 6-positions with a methyl carboxylate group and a formyl (aldehyde) group, respectively.[1] This unique arrangement of functional groups allows for selective and orthogonal chemical transformations, making it a strategic starting material in multi-step synthesis.

Chemical Structure

The structure consists of a central aromatic nitrogen-containing ring, which imparts specific electronic properties and steric conformations to the molecule.

Sources

A Technical Guide to the Spectral Analysis of Methyl 6-formyl-2-pyridinecarboxylate

This in-depth guide provides a comprehensive analysis of the spectral data for methyl 6-formyl-2-pyridinecarboxylate, a key organic compound utilized in various synthetic pathways, particularly in the development of pharmaceuticals and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the underlying principles and experimental considerations that inform the interpretation of the spectra.

Introduction to Methyl 6-formyl-2-pyridinecarboxylate

Methyl 6-formyl-2-pyridinecarboxylate (CAS No: 69950-65-8) is a pyridine derivative featuring both a formyl and a methyl carboxylate substituent.[1] Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol .[1] The presence of these two functional groups on the pyridine ring makes it a versatile building block in organic synthesis. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

The synthesis of methyl 6-formyl-2-pyridinecarboxylate is often achieved through the oxidation of the corresponding alcohol, methyl 6-(hydroxymethyl)-2-pyridinecarboxylate, using reagents such as manganese dioxide.[3] This synthetic route is important to consider when analyzing spectral data, as residual starting material or by-products could potentially be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 6-formyl-2-pyridinecarboxylate, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh approximately 10-20 mg of methyl 6-formyl-2-pyridinecarboxylate for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

-

Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

-

Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

¹³C NMR Data Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: The central peak of the CDCl₃ triplet at 77.16 ppm.

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of methyl 6-formyl-2-pyridinecarboxylate is expected to show four distinct signals corresponding to the aldehyde proton, the three aromatic protons on the pyridine ring, and the methyl protons of the ester group.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| Pyridine H4 | 8.0 - 8.2 | Triplet (t) | J ≈ 7.8 | 1H |

| Pyridine H3 | 7.8 - 8.0 | Doublet (d) | J ≈ 7.6 | 1H |

| Pyridine H5 | 7.6 - 7.8 | Doublet (d) | J ≈ 7.6 | 1H |

| Methyl (-OCH₃) | 3.9 - 4.1 | Singlet (s) | - | 3H |

Interpretation:

-

Aldehyde Proton: The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the π system. This results in a characteristic downfield chemical shift in the range of 9.9-10.1 ppm.

-

Pyridine Ring Protons: The protons on the pyridine ring appear in the aromatic region (7.0-9.0 ppm). The specific chemical shifts and coupling patterns are influenced by the positions of the electron-withdrawing formyl and ester groups. The H4 proton is expected to be a triplet due to coupling with both H3 and H5. The H3 and H5 protons will appear as doublets, coupling with H4.

-

Methyl Protons: The three protons of the methyl ester group are in a similar chemical environment and will appear as a sharp singlet at approximately 3.9-4.1 ppm.

Diagram: ¹H NMR Spectral Correlation

Caption: Predicted ¹H NMR assignments for methyl 6-formyl-2-pyridinecarboxylate.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 195 |

| Ester Carbonyl (C=O) | 164 - 168 |

| Pyridine C6 | 152 - 156 |

| Pyridine C2 | 148 - 152 |

| Pyridine C4 | 137 - 141 |

| Pyridine C3 | 125 - 129 |

| Pyridine C5 | 120 - 124 |

| Methyl Carbon (-OCH₃) | 52 - 56 |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the aldehyde carbonyl appearing further downfield (190-195 ppm) than the ester carbonyl (164-168 ppm).

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the electron-withdrawing substituents. The carbons directly attached to the nitrogen and the substituents (C2 and C6) will be the most deshielded among the ring carbons.

-

Methyl Carbon: The carbon of the methyl ester group will appear in the upfield region of the spectrum, typically between 52 and 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methyl 6-formyl-2-pyridinecarboxylate will be dominated by the characteristic absorptions of the aldehyde and aromatic ester functional groups.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid methyl 6-formyl-2-pyridinecarboxylate directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |

| ~2850 and ~2750 | Weak to Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1730 - 1710 | Strong | Ester C=O Stretch |

| ~1710 - 1690 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1580, ~1450 | Medium to Weak | Aromatic C=C Ring Stretching |

| ~1300 - 1100 | Strong | Ester C-O Stretch |

Interpretation:

-

C-H Stretching: The presence of both aromatic and aldehydic C-H stretches is a key feature. The aromatic C-H stretches appear above 3000 cm⁻¹, while the characteristic pair of aldehyde C-H stretches are found at lower wavenumbers.

-

Carbonyl Stretching: Two strong carbonyl (C=O) absorption bands are expected. The ester carbonyl typically absorbs at a slightly higher wavenumber than the aldehyde carbonyl, which is in conjugation with the aromatic ring.

-

Aromatic Ring Stretching: The characteristic C=C stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ester group will be present in the fingerprint region.

Diagram: Key IR Absorptions

Caption: Correlation of functional groups to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural confirmation.

Experimental Protocol for MS Data Acquisition

Sample Preparation (for LC-MS with Electrospray Ionization - ESI):

-

Prepare a stock solution of methyl 6-formyl-2-pyridinecarboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

Mass Spectral Data and Interpretation

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165, corresponding to the molecular weight of the compound. In ESI, the protonated molecule [M+H]⁺ at m/z 166 is more likely to be observed.

-

Loss of Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 134 ([M-31]⁺).

-

Loss of the Formyl Group (-CHO): Fragmentation involving the loss of the formyl radical can result in a peak at m/z 136 ([M-29]⁺).

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also possible.

The mass spectral fragmentation of pyridine carboxylic acid esters can exhibit unique patterns due to the presence of the nitrogen atom in the ring.

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways for methyl 6-formyl-2-pyridinecarboxylate.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust framework for the identification and characterization of methyl 6-formyl-2-pyridinecarboxylate. The predicted and expected spectral features are in excellent agreement with the known principles of spectroscopy and the specific structural attributes of the molecule. This guide serves as a valuable resource for scientists and researchers, enabling confident structural elucidation and quality assessment of this important synthetic intermediate.

References

-

Dehydrogenation, Disproportionation and Transfer Hydrogenation Reactions of Formic Acid Catalyzed by Molybdenum Hydride Complexes. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). Molecules, 26(15), 4475. [Link]

-

PubChem. (n.d.). Methyl 6-chloropicolinate. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Methylpyrazine-2-carboxylate. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of [Ru(L1)2(PF6)2] complex. Retrieved January 5, 2026, from [Link]

Sources

Methyl 6-formyl-2-pyridinecarboxylate NMR analysis

An In-Depth Technical Guide to the NMR Analysis of Methyl 6-formyl-2-pyridinecarboxylate

This guide provides a comprehensive, field-proven approach to the nuclear magnetic resonance (NMR) analysis of methyl 6-formyl-2-pyridinecarboxylate (CAS 69950-65-8).[1][2][3][4] It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for this and structurally related compounds. We will move beyond rote procedural steps to explore the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous methodology.

Introduction: The Molecule and the Method

Methyl 6-formyl-2-pyridinecarboxylate is a heterocyclic compound featuring a pyridine ring substituted with a formyl group and a methyl ester group.[1] These functional groups, along with the nitrogen heteroatom, create a distinct electronic environment that is well-suited for characterization by NMR spectroscopy. Accurate structural elucidation and purity assessment are critical, as this molecule serves as a versatile building block in the synthesis of more complex molecules and potential pharmaceutical agents.[1]

NMR spectroscopy is the premier technique for this purpose, providing unambiguous, atom-level information about the molecular structure. This guide will detail the expected spectral features in both ¹H and ¹³C NMR and provide a validated protocol for their acquisition and analysis.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following structure will be used throughout this guide.

Caption: IUPAC numbering for Methyl 6-formyl-2-pyridinecarboxylate.

Predicted Spectral Analysis: What to Expect

Before entering the lab, a skilled scientist predicts the spectrum. This foreknowledge is crucial for setting correct experimental parameters and for distinguishing product signals from impurities.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show three distinct regions corresponding to the aromatic, methyl ester, and aldehyde protons.

-

Aldehyde Proton (H9): The proton of the formyl group is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. This results in a characteristic singlet peak in the far downfield region, typically δ 9.9-10.1 ppm .[5][6] Its integration value will be 1H.

-

Aromatic Protons (H3, H4, H5): The protons on the pyridine ring are deshielded by the ring current and the electron-withdrawing effects of the nitrogen atom and the two substituents. They will appear in the δ 7.5-8.5 ppm region.[7][8] Their coupling pattern is key to assignment:

-

H4: This proton is coupled to both H3 and H5. The ortho-coupling constants in a pyridine ring are similar, so it will likely appear as a triplet (or a doublet of doublets with J values around 7-8 Hz).

-

H3 and H5: These protons will appear as doublets of doublets. Each is coupled to H4 (ortho-coupling, ³J ≈ 7-8 Hz) and to each other (meta-coupling, ⁴J ≈ 1-2 Hz).[9] The precise chemical shifts will depend on the relative electron-withdrawing strength of the adjacent substituents.

-

-

Methyl Ester Protons (H8): The three equivalent protons of the methyl group are in a shielded environment. They will produce a sharp singlet at approximately δ 3.9-4.1 ppm with an integration value of 3H.

¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbon atoms are in unique chemical environments.

-

Carbonyl Carbons (C7, C9): Two low-intensity signals for the quaternary carbonyl carbons will be observed in the downfield region. The aldehyde carbonyl (C9) is typically more deshielded than the ester carbonyl (C7), appearing around δ 190-200 ppm .[10] The ester carbonyl (C7) is expected in the δ 160-170 ppm range.[11]

-

Aromatic Carbons (C2, C3, C4, C5, C6): The five carbons of the pyridine ring will resonate between δ 120-160 ppm .[11][12]

-

C2 and C6: These carbons, being directly attached to the electron-withdrawing nitrogen and the substituents, will be the most downfield of the ring carbons.

-

C3, C4, C5: These protonated carbons will appear in the middle of the aromatic region. Their precise assignment requires advanced 2D NMR techniques.

-

-

Methyl Ester Carbon (C8): The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around δ 50-55 ppm .

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| H9 / C9 | 9.9 - 10.1 | Singlet (s) | 190 - 200 |

| H3, H4, H5 | 7.5 - 8.5 | Multiplets (m) | 120 - 155 |

| H8 / C8 | 3.9 - 4.1 | Singlet (s) | 50 - 55 |

| C7 (Ester C=O) | - | - | 160 - 170 |

| C2, C6 | - | - | 145 - 160 |

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correctly chosen acquisition parameters.[13]

Sample Preparation

The objective is a clear, homogenous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[14]

-

Weighing the Sample: For a standard 400-600 MHz spectrometer, weigh 5-25 mg of methyl 6-formyl-2-pyridinecarboxylate for ¹H NMR.[15][16] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[15][16]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that chemical shifts are solvent-dependent.[17][18] Use approximately 0.6-0.7 mL of solvent.[15][19]

-

Dissolution & Transfer: Dissolve the sample in the solvent in a small, clean vial. Once fully dissolved, filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[13]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and should be adjusted as necessary for other field strengths.[20]

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse (e.g., Bruker 'zg30').[20]

-

Spectral Width (sw): ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time (aq): 2-4 seconds.[20]

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 8 to 16 scans.[20]

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse (e.g., Bruker 'zgpg30').[20]

-

Spectral Width (sw): ~220 ppm, centered around 110-120 ppm.

-

Relaxation Delay (d1): 2-5 seconds.[20]

-

Number of Scans (ns): 128 to 1024 scans, depending on sample concentration.[20]

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

-

Integration: For the ¹H spectrum, the relative areas under the peaks are integrated to determine the proton ratios.

Advanced Analysis: Unambiguous Assignment with 2D NMR

While 1D NMR provides an excellent overview, complex spin systems or overlapping signals can create ambiguity. Two-dimensional (2D) NMR experiments are essential for definitive structural confirmation.[17]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are spin-coupled, typically through 2-4 bonds. This is invaluable for confirming the connectivity of the H3-H4-H5 spin system on the pyridine ring.[22]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, observing a correlation from the aldehyde proton (H9) to the C6 and C5 carbons provides definitive assignments. Crucially, it allows for the assignment of quaternary carbons, like C2, C6, and C7, by observing their correlations to nearby protons.[22]

NMR Analysis Workflow

The entire process from sample to final assignment can be visualized as a logical workflow.

Caption: A typical workflow for NMR analysis and structural elucidation.

Conclusion: From Spectrum to Structure

The NMR analysis of methyl 6-formyl-2-pyridinecarboxylate is a straightforward process when approached with a systematic and informed methodology. By predicting the spectral features based on established chemical shift principles and coupling constants for pyridine derivatives, aldehydes, and esters, the researcher is well-prepared for an accurate interpretation.[7][23][24] A meticulous experimental protocol, from sample preparation to the selection of appropriate 1D and 2D NMR experiments, ensures the acquisition of high-quality, unambiguous data. This guide provides the foundational expertise and practical framework necessary for any scientist to confidently characterize this molecule and apply these principles to new and related structures in their research.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Scribd. NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium. [Link]

-

University of Leicester. How to Prepare Samples for NMR. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Molbase. 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 69950-65-8. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Canadian Science Publishing. A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

-

University of Wisconsin-Madison Chemistry Department. Optimized Default 13C Parameters. [Link]

-

Scribd. NMR Spectroscopy Data Parameters | PDF. [Link]

-

National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

-

ACS Publications. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. [Link]

-

University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 8. [Link]

-

ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

-

Michigan State University Department of Chemistry. Interpreting NMR spectra. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. [Link]

-

MDPI. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

National Center for In Vivo Metabolism. 13C Chemical Shift Reference. [Link]

-

PubMed. On the configuration of five-membered rings: a spin-spin coupling constant approach. [Link]

-

University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]

-

University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

Sources

- 1. CAS 69950-65-8: methyl 6-formylpyridine-2-carboxylate [cymitquimica.com]

- 2. 69950-65-8 | Methyl 6-formyl-2-pyridinecarboxylate - Moldb [moldb.com]

- 3. CAS 69950-65-8 | 4H23-1-3N | MDL MFCD07367925 | Methyl 6-formylpyridine-2-carboxylate | SynQuest Laboratories [synquestlabs.com]

- 4. Methyl 6-formyl-2-pyridinecarboxylate - [sigmaaldrich.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. scribd.com [scribd.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to Methyl 6-formyl-2-pyridinecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 6-formyl-2-pyridinecarboxylate is a versatile heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilically susceptible ester group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth analysis of its chemical identity, synthesis, properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The IUPAC name for this compound is methyl 6-formylpyridine-2-carboxylate .[1][2][3]

Due to its structural features, it is also known by a variety of synonyms in commercial and academic literature. A comprehensive understanding of these synonyms is crucial for effective literature searches and procurement.

Common Synonyms:

-

6-Formyl-2-pyridinecarboxylic acid methyl ester[2]

CAS Number: 69950-65-8[1][2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, reaction setup, and purification. Below is a summary of the key properties of Methyl 6-formyl-2-pyridinecarboxylate.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1][5] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 94-104 °C | [2][4] |

| Boiling Point | 296.6±25.0 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

Synthesis of Methyl 6-formyl-2-pyridinecarboxylate: A Tale of Selective Oxidation

The most prevalent and efficient synthesis of Methyl 6-formyl-2-pyridinecarboxylate involves the selective oxidation of its precursor, methyl 6-(hydroxymethyl)pyridine-2-carboxylate. The choice of the oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid.

Synthesis of the Precursor: Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

The synthesis of the alcohol precursor is a foundational step. A reliable method involves the selective reduction of one of the two ester groups of dimethyl 2,6-pyridinedicarboxylate.

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [6][7]

-

Dissolution: In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 equiv) in a solvent mixture of methanol and dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.0-1.1 equiv) portion-wise, maintaining the temperature at 0°C. The selective reduction of one ester group is favored under these controlled conditions due to the deactivating effect of the first-formed carboxylate on the second ester group.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature, allowing it to slowly warm. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an eluent system of ethyl acetate/petroleum ether to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.

References

- 1. CAS 69950-65-8: methyl 6-formylpyridine-2-carboxylate [cymitquimica.com]

- 2. 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 69950-65-8 [chemicalbook.com]

- 3. Methyl 6-formylpyridine-2-carboxylate | C8H7NO3 | CID 12575850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 69950-65-8 Cas No. | Methyl 6-formylpyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 5. 1stsci.com [1stsci.com]

- 6. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Applications of 2-Formyl-6-(methoxycarbonyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 2-Formyl-6-(methoxycarbonyl)pyridine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a robust and reproducible synthetic protocol, and offers a thorough guide to its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores its applications as a versatile intermediate in the development of complex molecules and pharmaceutical agents. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights to effectively utilize this compound in their work.

Introduction

2-Formyl-6-(methoxycarbonyl)pyridine, also known as methyl 6-formylpyridine-2-carboxylate, is a disubstituted pyridine derivative featuring both an aldehyde and a methyl ester functional group. This unique arrangement of electron-withdrawing groups on the pyridine ring imparts distinct reactivity and makes it a highly valuable intermediate. Its structure allows for selective chemical transformations, enabling the construction of complex molecular architectures.

The strategic positioning of the formyl and methoxycarbonyl groups at the 2 and 6 positions makes this compound an ideal scaffold for synthesizing a variety of heterocyclic systems. It serves as a crucial precursor in the formation of ligands for coordination chemistry, as well as in the synthesis of biologically active molecules.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including as telomerase inhibitors.[3] This guide will provide the necessary technical details for its synthesis, characterization, and effective application in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Formyl-6-(methoxycarbonyl)pyridine is presented below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| CAS Number | 69950-65-8 | [4] |

| Appearance | Off-white to yellow solid | - |

| Purity | Min. 95% | [1] |

| SMILES | COC(=O)c1cccc(C=O)n1 | [1] |

Synthesis of 2-Formyl-6-(methoxycarbonyl)pyridine

Common Synthetic Routes

The synthesis of 2-Formyl-6-(methoxycarbonyl)pyridine can be achieved through several routes. A prevalent and reliable method involves the selective oxidation of the corresponding alcohol, methyl 6-(hydroxymethyl)pyridine-2-carboxylate.[5] This precursor is often more readily available or can be synthesized from 2,6-pyridinedimethanol. The oxidation of the primary alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to prevent over-oxidation to the carboxylic acid.[6]

Another approach involves the mono-formylation of a suitable pyridine precursor. For instance, a lithium-halogen exchange on a dibromopyridine derivative followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) can yield the desired aldehyde functionality.[7][8] Subsequent esterification would then provide the target molecule. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Detailed Experimental Protocol: Oxidation of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

This protocol describes a reliable method for the synthesis of 2-Formyl-6-(methoxycarbonyl)pyridine via the oxidation of methyl 6-(hydroxymethyl)pyridine-2-carboxylate using manganese dioxide. This method is chosen for its mild reaction conditions and straightforward work-up procedure.

Materials and Reagents:

-

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Celite® or silica gel for filtration

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Reaction Setup and Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add activated manganese dioxide (MnO₂) (5-10 eq). The large excess of MnO₂ is crucial for driving the reaction to completion.

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Upon completion (typically within 24-48 hours), the reaction mixture will be a dark suspension.

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite® or a short plug of silica gel to remove the MnO₂ solid.

-

Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 2-Formyl-6-(methoxycarbonyl)pyridine as an off-white to yellow solid.[9]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the oxidation of methyl 6-(hydroxymethyl)pyridine-2-carboxylate.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 2-Formyl-6-(methoxycarbonyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl ester protons. The aromatic protons will appear as a set of coupled multiplets in the range of 7.5-8.5 ppm. The aldehyde proton will be a singlet significantly downfield, typically around 10.0 ppm. The methyl ester protons will appear as a sharp singlet around 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and the ester, typically in the range of 190-195 ppm and 164-166 ppm, respectively. The aromatic carbons will resonate between 120-155 ppm, and the methoxy carbon of the ester will be observed around 53 ppm.

Table of Expected NMR Data (in CDCl₃):

| Type | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~10.1 | s | -CHO |

| ~8.2-8.4 | m | Pyridine-H | |

| ~8.0-8.2 | m | Pyridine-H | |

| ~4.0 | s | -OCH₃ | |

| ¹³C NMR | ~192 | s | C=O (aldehyde) |

| ~165 | s | C=O (ester) | |

| ~153 | s | Pyridine-C | |

| ~148 | s | Pyridine-C | |

| ~138 | s | Pyridine-CH | |

| ~130 | s | Pyridine-CH | |

| ~128 | s | Pyridine-CH | |

| ~53 | q | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table of Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1730-1750 | Strong | C=O Stretch (Ester) |

| ~1700-1720 | Strong | C=O Stretch (Aldehyde) |

| ~1580-1600 | Medium | C=C & C=N Stretch (Pyridine ring) |

| ~1200-1300 | Strong | C-O Stretch (Ester) |

The presence of two distinct strong carbonyl peaks is a key diagnostic feature in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table of Expected MS Data:

| Technique | m/z Value | Assignment |

| ESI-MS | [M+H]⁺ = 166.05 | Molecular Ion + Proton |

| [M+Na]⁺ = 188.03 | Molecular Ion + Sodium |

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the calculated exact mass for C₈H₇NO₃ being 165.0426.

Characterization Workflow Diagram

Caption: Workflow for the spectroscopic characterization of the target compound.

Applications in Research and Development

As a Building Block in Organic Synthesis

2-Formyl-6-(methoxycarbonyl)pyridine is a versatile building block due to its two distinct and reactive functional groups. The aldehyde group can readily participate in a wide range of reactions, including:

-

Wittig reactions: To form alkenes.

-

Reductive amination: To introduce amine functionalities.

-

Condensation reactions: With amines or active methylene compounds to form imines, enamines, or larger heterocyclic systems.[2]

-

Grignard and organolithium additions: To generate secondary alcohols.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.[3] This dual reactivity allows for sequential and selective modifications, making it a valuable tool for building molecular complexity.

In Medicinal Chemistry

The pyridine scaffold is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. 2-Formyl-6-(methoxycarbonyl)pyridine serves as an important intermediate in the synthesis of various biologically active compounds. For example, derivatives of 6-formyl-pyridine-2-carboxylate have been synthesized and evaluated for their potential as telomerase inhibitors, which are a target in cancer therapy.[3] The ability to readily modify both the aldehyde and ester positions allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[10]

Safety, Handling, and Storage

Safety and Handling:

-

It is recommended to handle 2-Formyl-6-(methoxycarbonyl)pyridine in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Hazard statements indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (-20°C) to prevent degradation.[4]

Conclusion

2-Formyl-6-(methoxycarbonyl)pyridine is a highly functionalized and versatile heterocyclic compound with significant utility in organic synthesis and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an invaluable precursor for the construction of complex molecular targets. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, a comprehensive characterization workflow, and a summary of its applications, offering a solid foundation for its use in a research and development context.

References

- Vertex AI Search. (n.d.). Supplementary Information.

- CymitQuimica. (n.d.). methyl 6-formylpyridine-2-carboxylate.

- Cheméo. (n.d.). Chemical Properties of 2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7).

- PrepChem.com. (n.d.). Synthesis of 3,5-Dimethoxycarbonyl-2-formyl-1,4-dihydro-6-methyl-4-(3-ethynylphenyl)pyridine.

-

Jew, S. S., Park, B. S., Lim, D. Y., Kim, M. G., Chung, I. K., Kim, J. H., Hong, C. I., Kim, J. K., Park, H. J., Lee, J. H., & Park, H. G. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609–612. [Link]

- ResearchGate. (n.d.). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?

- MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.

- NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde.

- ScienceDirect. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

- ResearchGate. (n.d.). 2-Ethoxycarbonyl-5-methoxycarbonyl-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine.

- Chem-Impex. (n.d.). 2,6-Pyridinedicarboxaldehyde.